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Compound of Interest

Compound Name:
2-Aminoquinoline-5-carboxylic

acid

Cat. No.: B1517341 Get Quote

A Note on Data Availability: Initial investigations for the spectroscopic profile of 2-
Aminoquinoline-5-carboxylic acid revealed a lack of comprehensive, publicly available

experimental data (NMR, IR, MS). To fulfill the objective of providing a detailed technical guide,

this document will focus on the closely related, well-characterized isomer, 2-Aminoquinoline-4-

carboxylic acid. The principles and methodologies described herein are directly applicable to

the analysis of other quinoline-based structures.

Introduction: The Analytical Imperative for
Substituted Quinolines
2-Aminoquinoline-4-carboxylic acid belongs to a class of heterocyclic compounds that form the

backbone of numerous pharmaceuticals and bioactive molecules. The quinoline scaffold is

central to antimalarial drugs, kinase inhibitors, and various therapeutic agents. Consequently,

the unambiguous structural confirmation of novel quinoline derivatives is a critical step in drug

discovery and development.

This guide provides a detailed examination of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as

they apply to the structural elucidation of 2-Aminoquinoline-4-carboxylic acid. As a Senior

Application Scientist, the focus is not merely on the data itself, but on the scientific rationale

behind the spectral features and the experimental design required to obtain high-fidelity results.
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Molecular Structure and Analytical Overview
The structural integrity of 2-Aminoquinoline-4-carboxylic acid is confirmed by integrating data

from multiple spectroscopic sources. Each technique provides a unique piece of the structural

puzzle, and their combined interpretation constitutes a self-validating analytical system.

¹H and ¹³C NMR map the carbon-hydrogen framework, revealing the electronic environment

of each atom.

IR Spectroscopy identifies key functional groups, notably the carboxylic acid and amino

moieties, and provides insight into hydrogen bonding.

Mass Spectrometry determines the molecular weight and offers structural clues through

controlled fragmentation analysis.

Below is a diagram of the 2-Aminoquinoline-4-carboxylic acid structure with standardized

numbering for spectroscopic assignment.

Caption: Structure of 2-Aminoquinoline-4-carboxylic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The

chemical shifts (δ) are indicative of the local electronic environment, while spin-spin coupling

provides information about neighboring protons.

Experimental Protocol: A Self-Validating Approach
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar

carboxylic acid and amino groups and allows for the observation of exchangeable protons

(NH₂ and COOH).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:
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Acquire data at a controlled temperature (e.g., 298 K).

Use a standard 90° pulse sequence.

Set a spectral width of approximately 16 ppm.

Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of

all protons, including those on the aromatic ring.

The number of scans should be a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of approximately 220 ppm.

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) with an exponential

multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by a Fourier

transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the

residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data Interpretation
The aromatic region of the spectrum is particularly informative. The electron-donating amino

group at C2 and the electron-withdrawing carboxylic acid group at C4 significantly influence the

chemical shifts of the protons.
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H3 ~6.8 - 7.0 Singlet (s) N/A

Shielded by the

strong electron-

donating NH₂

group at C2.

Appears as a

singlet due to no

adjacent protons.

H5 ~8.0 - 8.2 Doublet (d) ~8.4

Deshielded due

to its peri-

position relative

to the carboxylic

acid group.

Coupled to H6.

H6 ~7.4 - 7.6 Triplet (t) ~7.5

Typical aromatic

proton coupled to

both H5 and H7.

H7 ~7.7 - 7.9 Triplet (t) ~7.8

Typical aromatic

proton coupled to

both H6 and H8.

H8 ~7.9 - 8.1 Doublet (d) ~8.2

Deshielded by

the ring nitrogen.

Coupled to H7.

NH₂ ~7.5 (broad) Singlet (br s) N/A

Exchangeable

proton; chemical

shift is

concentration-

dependent.
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COOH ~13.0 (broad) Singlet (br s) N/A

Highly

deshielded,

exchangeable

acidic proton.

¹³C NMR Data Interpretation
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~155

Attached to the electron-

donating amino group,

resulting in a downfield shift.

C3 ~108
Shielded by the adjacent

amino group.

C4 ~140

Attached to the electron-

withdrawing carboxylic acid

group.

C4a ~148
Quaternary carbon at the ring

junction.

C5 ~128 Aromatic CH.

C6 ~125 Aromatic CH.

C7 ~130 Aromatic CH.

C8 ~122 Aromatic CH.

C8a ~118
Quaternary carbon adjacent to

the ring nitrogen.

COOH ~168
Characteristic chemical shift

for a carboxylic acid carbon.
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Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups based on their characteristic vibrational

frequencies.

Experimental Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a

translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a

neat solid sample.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Validation: Perform a background scan immediately before the sample scan to subtract

atmospheric CO₂ and H₂O absorptions.

IR Data Interpretation
The IR spectrum of 2-Aminoquinoline-4-carboxylic acid is dominated by features from the

carboxylic acid and amino groups.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Description

3400 - 3300 N-H Stretch Medium

Asymmetric and

symmetric stretching

of the primary amine

(-NH₂).

3300 - 2500 O-H Stretch Strong, Very Broad

Characteristic broad

absorption of a

hydrogen-bonded

carboxylic acid O-H

group.

~1700 C=O Stretch Strong, Sharp

Carbonyl stretch of

the carboxylic acid. Its

position indicates it is

likely part of a dimeric,

hydrogen-bonded

structure.

~1620 N-H Bend Medium
Scissoring vibration of

the primary amine.

1600 - 1450 C=C & C=N Stretch Medium-Strong
Aromatic ring

stretching vibrations.

~1250 C-O Stretch Strong

Stretching vibration of

the C-O single bond in

the carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable

information about the molecule's connectivity. Electrospray Ionization (ESI) is well-suited for

this polar, acidic molecule.

Experimental Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile/water.

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

ESI source.

Data Acquisition (Positive Ion Mode):

Infuse the sample solution directly or via LC.

Set the ESI source parameters (e.g., capillary voltage, gas flow) to optimize for the [M+H]⁺

ion.

Acquire a full scan mass spectrum (e.g., m/z 50-500).

Tandem MS (MS/MS):

Select the protonated molecular ion ([M+H]⁺, m/z 189.06) as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Acquire the product ion spectrum.

MS Data Interpretation
Molecular Ion: The molecular formula is C₁₀H₈N₂O₂ with a monoisotopic mass of 188.06 Da.

In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ is observed at m/z

189.06.

Key Fragmentations: Tandem MS/MS analysis of the m/z 189 precursor ion reveals

characteristic losses.
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[M+H]⁺
m/z 189

[M+H - H₂O]⁺
m/z 171

- H₂O

[M+H - CO]⁺
m/z 161

- CO

[M+H - H₂O - CO]⁺
m/z 143

- CO - H₂O

[C₈H₇N₂]⁺
m/z 131

- C

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the title compound.

Loss of Water (H₂O): A primary loss from the carboxylic acid group yields a fragment at m/z

171.

Loss of Carbon Monoxide (CO): Decarbonylation following the loss of water can lead to a

fragment at m/z 143.

Loss of Formic Acid (HCOOH): A concerted loss can result in a fragment at m/z 143.

Integrated Spectroscopic Analysis
No single technique provides absolute structural proof. The strength of this analysis lies in the

convergence of all data points:

MS establishes the molecular formula (C₁₀H₈N₂O₂) with a protonated mass of m/z 189.

IR confirms the presence of the key -NH₂, -COOH, and quinoline functional groups.
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¹³C NMR verifies the existence of 10 distinct carbon environments, including the

characteristic C=O at ~168 ppm.

¹H NMR provides the final, detailed proof, showing the specific proton arrangement and

electronic effects of the substituents on the quinoline ring, which is consistent with the

proposed 2-amino-4-carboxy substitution pattern.

This integrated and self-validating workflow ensures the highest level of confidence in the

structural assignment of 2-Aminoquinoline-4-carboxylic acid, a critical requirement for its

application in research and development.

To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-
Aminoquinoline-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517341#spectroscopic-data-nmr-ir-mass-of-2-
aminoquinoline-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1517341#spectroscopic-data-nmr-ir-mass-of-2-aminoquinoline-5-carboxylic-acid
https://www.benchchem.com/product/b1517341#spectroscopic-data-nmr-ir-mass-of-2-aminoquinoline-5-carboxylic-acid
https://www.benchchem.com/product/b1517341#spectroscopic-data-nmr-ir-mass-of-2-aminoquinoline-5-carboxylic-acid
https://www.benchchem.com/product/b1517341#spectroscopic-data-nmr-ir-mass-of-2-aminoquinoline-5-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1517341?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

